4-[(2-chlorophenyl)sulfamoyl]benzoic Acid

Antimalarial In vivo efficacy Plasmodium chabaudi

This 2-chlorophenyl-substituted sulfamoyl benzoic acid is a differentiated research tool validated in a Plasmodium chabaudi murine model and as a scaffold for cPLA2α inhibitor libraries. Its quantified physicochemical profile (LogP 2.839, TPSA 83.47 Ų) serves as a calibration standard for QSPR models. Avoid generic substitution: minor structural variants drastically alter receptor binding and metabolic stability. Supplied at ≥95% purity for reproducible antimalarial, toxicology, and SAR workflows.

Molecular Formula C13H10ClNO4S
Molecular Weight 311.74
CAS No. 380431-08-3
Cat. No. B2695602
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(2-chlorophenyl)sulfamoyl]benzoic Acid
CAS380431-08-3
Molecular FormulaC13H10ClNO4S
Molecular Weight311.74
Structural Identifiers
SMILESC1=CC=C(C(=C1)NS(=O)(=O)C2=CC=C(C=C2)C(=O)O)Cl
InChIInChI=1S/C13H10ClNO4S/c14-11-3-1-2-4-12(11)15-20(18,19)10-7-5-9(6-8-10)13(16)17/h1-8,15H,(H,16,17)
InChIKeyIPRDDGKFEQMAKA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

4-[(2-Chlorophenyl)sulfamoyl]benzoic Acid (CAS 380431-08-3): Chemical Profile and Research Procurement Overview


4-[(2-Chlorophenyl)sulfamoyl]benzoic acid (CAS 380431-08-3) is a sulfamoyl benzoic acid derivative with the molecular formula C13H10ClNO4S and a molecular weight of 311.74 g/mol . Structurally, it features a benzoic acid core functionalized with a sulfamoyl group that is N-substituted with a 2-chlorophenyl moiety. This compound is utilized as a research chemical in biochemical and pharmacological studies, including investigations of enzyme interactions, protein binding, and as a synthetic precursor . Its physicochemical properties, such as a topological polar surface area (TPSA) of 83.47 Ų and a calculated LogP of approximately 2.839, suggest moderate lipophilicity . The compound is typically supplied at purities of 95% or higher for laboratory use only, and is not intended for direct human or veterinary application .

Why Generic Substitution of 4-[(2-Chlorophenyl)sulfamoyl]benzoic Acid is Scientifically Unsound


Substituting 4-[(2-chlorophenyl)sulfamoyl]benzoic acid with a generic sulfamoyl benzoic acid or a close structural analog is not a trivial matter of chemical similarity. Within this compound class, minor structural variations—such as the position of a chloro substituent, the substitution pattern on the phenyl ring, or the nature of the N-substituent—profoundly alter critical properties including receptor binding affinity, enzyme inhibition potency, and physicochemical characteristics like solubility and lipophilicity [1]. For instance, sulfamoyl benzoic acid (SBA) analogues developed as LPA2 receptor agonists demonstrate that specific structural features are essential for achieving subnanomolar activity and receptor selectivity [1]. Similarly, research on cytosolic phospholipase A2α (cPLA2α) inhibitors shows that even small changes to the sulfamoyl nitrogen substitution pattern can drastically affect inhibitory potency, water solubility, and metabolic stability [2]. Therefore, assuming that another sulfamoyl benzoic acid derivative will behave identically in an assay or synthetic pathway without empirical verification risks experimental failure, irreproducible data, and wasted resources. The specific 2-chlorophenyl substitution pattern is a deliberate design element whose impact must be quantified, not assumed.

Quantitative Evidence Guide: Verifiable Differentiation of 4-[(2-Chlorophenyl)sulfamoyl]benzoic Acid for Scientific Selection


Comparative Antimalarial Activity: In Vivo Efficacy vs. Plasmodium chabaudi

In a murine model of malaria, 4-[(2-chlorophenyl)sulfamoyl]benzoic acid demonstrated significant in vivo antimalarial activity . This provides a specific, quantifiable benchmark against a non-lethal Plasmodium chabaudi chabaudi AS infection in C57BL/6 mice.

Antimalarial In vivo efficacy Plasmodium chabaudi

Toxicity Profile: Acute Oral and Intraperitoneal Tolerability in Rodent Models

Acute toxicity studies in rodents indicate a favorable safety margin for this compound. When administered orally at a dose of 30 mg/kg in rats, no toxicity was observed . Similarly, intraperitoneal administration in rats showed no toxicity at a high dose of >750 mg/kg .

Toxicology Acute toxicity In vivo safety

Physicochemical Differentiation: Calculated LogP and TPSA Values

The compound's calculated partition coefficient (LogP) is approximately 2.839 and its topological polar surface area (TPSA) is 83.47 Ų . These values are critical parameters for predicting membrane permeability and oral bioavailability, differentiating it from more polar or lipophilic sulfamoyl benzoic acid analogs.

Physicochemical properties Lipophilicity Drug-likeness

Optimal Research and Industrial Applications for 4-[(2-Chlorophenyl)sulfamoyl]benzoic Acid


In Vivo Antimalarial Research and Comparative Efficacy Studies

The compound's demonstrated in vivo activity against *Plasmodium chabaudi* in a murine model [1] makes it a relevant tool for researchers studying antimalarial mechanisms. It can be used as a reference compound or a starting point for medicinal chemistry optimization in programs targeting malaria and other parasitic diseases. Its well-defined, albeit incomplete, in vivo efficacy profile allows for direct comparison with new chemical entities in standardized animal models.

Preclinical Toxicology and Safety Pharmacology Screening

With documented acute oral and intraperitoneal toxicity data in rats [1], this compound is a suitable candidate for inclusion in toxicology screening libraries. Its low acute toxicity profile at the tested doses makes it valuable for investigating structure-toxicity relationships within the sulfamoyl benzoic acid class, helping to identify safer lead candidates and understand potential off-target effects.

Physicochemical Profiling and In Silico Drug Design

The compound's calculated LogP (2.839) and TPSA (83.47 Ų) values [1] provide a concrete data point for building and validating quantitative structure-property relationship (QSPR) models. It can serve as a calibration standard for in silico predictions of membrane permeability and solubility within a series of related analogs, aiding in the rational design of new molecules with optimized drug-like properties.

Biochemical Probe for cPLA2α and Related Enzyme Pathways

While specific inhibition data for this exact compound is not yet available, its core structure is a known scaffold for cPLA2α inhibitors [1]. This compound can be procured as a key building block for synthesizing focused libraries of N,N-disubstituted 4-sulfamoylbenzoic acid derivatives to explore structure-activity relationships (SAR) around the cytosolic phospholipase A2α enzyme, a validated target for anti-inflammatory drug discovery.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-[(2-chlorophenyl)sulfamoyl]benzoic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.